2,4,6-Trichlorophenyl laurate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26253-52-1 |
|---|---|
Molecular Formula |
C18H25Cl3O2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
(2,4,6-trichlorophenyl) dodecanoate |
InChI |
InChI=1S/C18H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)23-18-15(20)12-14(19)13-16(18)21/h12-13H,2-11H2,1H3 |
InChI Key |
KHCOZGXKVONPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trichlorophenyl Laurate and Analogous Ester Compounds
Esterification Reactions Employing 2,4,6-Trichlorophenol (B30397) Precursors
The direct use of 2,4,6-trichlorophenol as a starting material is a primary approach for the synthesis of its corresponding esters. These methods involve the formation of an ester linkage between the phenolic hydroxyl group and a carboxylic acid or its derivative.
Direct Condensation and Fischer Esterification Approaches
Direct condensation, also known as Fischer-Speier esterification, involves the reaction of a carboxylic acid (lauric acid in this case) with an alcohol (2,4,6-trichlorophenol) in the presence of a strong acid catalyst. chemistrysteps.comorganic-chemistry.org This equilibrium-driven process typically requires elevated temperatures and methods to remove the water byproduct to drive the reaction towards the ester product. chemistrysteps.commasterorganicchemistry.com Common catalysts for this reaction include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. chemistrysteps.comorganic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances its electrophilicity. chemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org To favor the formation of 2,4,6-trichlorophenyl laurate, a large excess of one of the reactants, typically the less expensive one, can be used, or water can be removed as it is formed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com
For example, the synthesis of ethyl laurate from lauric acid and ethanol, a process analogous to the synthesis of this compound, is a well-established Fischer esterification. cerritos.edu
Transesterification Pathways and Catalytic Systems
Transesterification is another important pathway for the synthesis of this compound. This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For instance, a simple alkyl laurate, such as methyl laurate, could be reacted with 2,4,6-trichlorophenol in the presence of a catalyst to yield this compound and methanol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comnih.gov
Base-catalyzed transesterification is generally faster and proceeds via a nucleophilic attack of the alkoxide (in this case, the 2,4,6-trichlorophenoxide) on the carbonyl carbon of the starting ester. masterorganicchemistry.comjbiochemtech.com Common base catalysts include sodium hydroxide (B78521), potassium hydroxide, and sodium methoxide. jbiochemtech.com Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl group to increase its reactivity. masterorganicchemistry.comnih.gov
A variety of catalytic systems have been developed to improve the efficiency and selectivity of transesterification reactions. These include homogeneous catalysts like sulfuric acid and potassium hydroxide, as well as heterogeneous catalysts such as alkaline earth metal oxides (e.g., CaO, MgO) and zeolites. jbiochemtech.comdoi.org The choice of catalyst depends on the specific substrates and desired reaction conditions.
Acyl Chloride-Based Synthesis Routes Utilizing Lauroyl Chloride
A highly effective method for the preparation of this compound involves the use of lauroyl chloride, the acyl chloride derivative of lauric acid. masterorganicchemistry.com Acyl chlorides are significantly more reactive than their corresponding carboxylic acids and react readily with alcohols and phenols to form esters. chemguide.co.uk The reaction of lauroyl chloride with 2,4,6-trichlorophenol proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk
This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct that is formed. youtube.com The reaction is typically rapid and can often be performed at room temperature. chemguide.co.uk The high reactivity of acyl chlorides makes this a versatile method, though care must be taken due to their moisture sensitivity. libretexts.org Lauroyl chloride itself can be synthesized from lauric acid using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). libretexts.orggoogle.compatsnap.com
Development of Novel Synthetic Reagents and Activation Systems for Trichlorophenyl Esters
Recent advancements in organic synthesis have led to the development of novel reagents and catalytic systems that provide alternative and often milder routes to trichlorophenyl esters and their analogs.
Palladium-Catalyzed Carbonylation Strategies with Aryl Formate (B1220265) Surrogates
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of aryl esters. researchgate.net In this context, 2,4,6-trichlorophenyl formate has been identified as a highly effective and easily accessible crystalline carbon monoxide (CO) surrogate. jst.go.jpnih.gov This approach avoids the need to handle toxic and gaseous carbon monoxide directly. orgsyn.org
The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with the aryl formate surrogate. researchgate.netnih.gov The 2,4,6-trichlorophenyl formate serves a dual role, acting as both a source of carbon monoxide and the phenolic nucleophile. orgsyn.org The reaction proceeds under relatively mild conditions and has been shown to be applicable to a wide range of substrates, affording the corresponding 2,4,6-trichlorophenyl esters in good to excellent yields. researchgate.netjst.go.jp The utility of this method has been demonstrated in the synthesis of complex molecules, including histone deacetylase inhibitors. jst.go.jp
| Catalyst System | Substrate | Product | Yield | Reference |
| Pd(PhCN)₂Cl₂ / Xantphos | Bromoarenes | 2,4,6-Trichlorophenyl esters | 34-99% | jst.go.jp |
| Pd(OAc)₂ / Ligand | Aryl halides | Aryl esters | High | researchgate.net |
Nucleophilic Activation Utilizing Phosphine (B1218219) Derivatives for Sulfonate Ester Analogs
While not directly leading to carboxylate esters like laurate, the synthesis of sulfonate ester analogs provides insight into activation methods for related compounds. 2,4,6-Trichlorophenyl sulfonate esters are valuable intermediates that can be converted into other sulfonated derivatives, such as sulfonamides. researchgate.net
One approach to the synthesis of sulfonate esters involves the activation of sulfonic acids. For instance, the direct coupling of sulfonic acids with alcohols can be achieved using activating agents like triphenylphosphine (B44618) ditriflate. eurjchem.com This method provides a direct route to sulfonate esters under mild conditions.
Furthermore, phosphine derivatives have been utilized as catalysts in the synthesis of chiral phosphine sulfonate compounds through the asymmetric addition of diarylphosphines to α,β-unsaturated sulfonic esters. nih.govacs.org This palladium-catalyzed process demonstrates the role of phosphines in facilitating transformations involving sulfonate ester moieties. nih.gov While these examples focus on sulfonate esters, the principles of nucleophilic activation and catalysis can be conceptually extended to the development of new methods for carboxylate ester synthesis.
Methodological Optimization of Reaction Conditions for Enhanced Selectivity and Yields
The efficiency of aryl ester synthesis is highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing yield and selectivity, especially when dealing with less reactive or sterically hindered substrates.
Catalyst Selection: The choice of catalyst is paramount. While traditional Fischer esterification uses strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), these may be less effective for phenols. Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can also catalyze esterification. For reactions involving activated carboxylic acids, such as those using DCC, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction and improve yields.
Removal of Byproducts: Esterification reactions are typically equilibrium-limited. To drive the reaction toward the product side, the removal of the water byproduct is essential. This can be achieved through azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene, or by using drying agents such as molecular sieves.
Reactant Stoichiometry and Temperature: Utilizing an excess of one reactant, typically the less expensive or more easily removable one, can shift the equilibrium to favor ester formation. Reaction temperature also plays a critical role; higher temperatures can increase the reaction rate but may also lead to side reactions, necessitating careful optimization. For instance, studies on the esterification of lauric acid have shown that variables such as catalyst concentration, reactant molar ratio, and temperature significantly influence the conversion rate.
The following table summarizes the impact of various parameters on the optimization of aryl ester synthesis, drawing from general principles of esterification applicable to the target compound.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. These approaches are highly relevant to the synthesis of this compound and its analogs.
Enzymatic Catalysis: Biocatalysis, particularly using lipases, offers a sustainable alternative to traditional chemical synthesis for esters. Lipases can catalyze esterification under mild conditions (lower temperature and neutral pH), often with high chemo- and regioselectivity. The enzyme Candida antarctica lipase (B570770) B (CALB) is widely used and has been shown to be effective in synthesizing various phenolic esters. Enzymatic methods can be performed in organic solvents, ionic liquids, or even under solvent-free conditions, which significantly reduces the environmental impact. For example, the lipase-catalyzed esterification of lauric acid with various alcohols has been successfully demonstrated, achieving high conversion rates.
Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia, zeolites, or ion-exchange resins, provides a greener alternative to homogeneous acid catalysts like H₂SO₄. These catalysts are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which minimizes waste and simplifies product purification. Nano-sulfated TiO₂ has been reported as an efficient catalyst for the esterification of fatty acids, including with phenols, under solvent-free conditions.
Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent (neat) or using mechanochemistry (ball milling) represents a significant step towards greener synthesis. Solvent-free esterification, often facilitated by heat or microwave irradiation, reduces the use of volatile organic compounds (VOCs). A mechanochemical, solvent-free esterification method for phenols at room temperature has been developed, offering an energy-efficient and environmentally friendly route.
The table below compares conventional and green chemistry approaches for aryl ester synthesis.
Advanced Spectroscopic and Crystallographic Characterization of 2,4,6 Trichlorophenyl Laurate Molecular Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Environments
In the ¹H NMR spectrum of 2,4,6-trichlorophenyl laurate, distinct signals are expected for the protons of the aromatic ring and the long aliphatic laurate chain.
The two protons on the trichlorophenyl ring are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet in the aromatic region of the spectrum. The electron-withdrawing nature of the three chlorine atoms and the ester oxygen would deshield these protons, shifting their resonance downfield. Based on data from similar trichlorophenyl esters, this singlet is predicted to be in the range of δ 7.40 - 7.60 ppm .
The laurate chain protons will exhibit characteristic signals in the upfield region of the spectrum. The α-methylene protons (H-2'), adjacent to the carbonyl group, are the most deshielded of the aliphatic chain and are expected to appear as a triplet around δ 2.50 - 2.60 ppm . The β-methylene protons (H-3') would resonate as a multiplet around δ 1.70 - 1.80 ppm . The bulk of the methylene (B1212753) protons ((CH₂)₈, H-4' to H-11') will overlap to form a broad multiplet in the δ 1.20 - 1.40 ppm region. Finally, the terminal methyl protons (H-12') of the laurate chain will appear as a triplet at approximately δ 0.88 - 0.95 ppm .
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (H-3, H-5) | 7.40 - 7.60 | Singlet (s) | 2H |
| α-Methylene (H-2') | 2.50 - 2.60 | Triplet (t) | 2H |
| β-Methylene (H-3') | 1.70 - 1.80 | Multiplet (m) | 2H |
| Methylene Chain (H-4' to H-11') | 1.20 - 1.40 | Multiplet (m) | 16H |
| Terminal Methyl (H-12') | 0.88 - 0.95 | Triplet (t) | 3H |
This interactive table summarizes the predicted ¹H NMR data for this compound.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, signals corresponding to the ester carbonyl, the aromatic carbons, and the aliphatic carbons of the laurate chain are expected.
The ester carbonyl carbon (C-1') is the most deshielded carbon and is predicted to have a chemical shift in the range of δ 168.0 - 172.0 ppm . The aromatic carbons of the trichlorophenyl ring will appear in the aromatic region (δ 120.0 - 150.0 ppm ). The carbon attached to the oxygen (C-1) will be significantly deshielded. The carbons bearing chlorine atoms (C-2, C-4, C-6) will also be downfield, while the unsubstituted carbons (C-3, C-5) will be further upfield within this region.
The aliphatic carbons of the laurate chain will resonate in the upfield region. The α-methylene carbon (C-2') will be around δ 34.0 - 35.0 ppm . The main chain methylene carbons (C-4' to C-10') typically appear in a dense region between δ 29.0 - 30.0 ppm . The carbons closer to the ends of the chain (C-3', C-11') and the terminal methyl carbon (C-12') will have distinct shifts around δ 25.0 ppm , δ 22.7 ppm , and δ 14.1 ppm , respectively.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C-1') | 168.0 - 172.0 |
| Aromatic (C-1) | 145.0 - 148.0 |
| Aromatic (C-2, C-6) | 130.0 - 133.0 |
| Aromatic (C-4) | 132.0 - 135.0 |
| Aromatic (C-3, C-5) | 128.0 - 130.0 |
| α-Methylene (C-2') | 34.0 - 35.0 |
| Methylene Chain (C-4' to C-10') | 29.0 - 30.0 |
| Methylene (C-3') | 24.8 - 25.5 |
| Methylene (C-11') | 22.5 - 23.0 |
| Terminal Methyl (C-12') | 13.9 - 14.5 |
This interactive table presents the predicted ¹³C NMR chemical shifts for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the α-methylene protons (H-2') and the β-methylene protons (H-3'). It would also reveal the sequential coupling along the entire laurate chain, though overlap in the main methylene region might make individual assignments challenging. No cross-peaks would be observed for the singlet aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This would definitively link the proton signals of the laurate chain to their corresponding carbon signals. For instance, the proton signal at δ ~2.55 ppm would show a cross-peak with the carbon signal at δ ~34.5 ppm, confirming the H-2'/C-2' assignment. The aromatic proton singlet at δ ~7.50 ppm would correlate with the aromatic C-3/C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. Key expected correlations for this compound would include:
A cross-peak between the α-methylene protons (H-2') and the ester carbonyl carbon (C-1').
Correlations between the aromatic protons (H-3, H-5) and the neighboring chlorinated carbons (C-2, C-4, C-6) as well as the oxygen-bearing carbon (C-1).
A correlation between the α-methylene protons (H-2') and the β-methylene carbon (C-3').
Together, these 2D NMR techniques provide a robust and detailed confirmation of the molecular structure of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch , which is expected in the range of 1760-1780 cm⁻¹ . The electron-withdrawing effect of the trichlorophenyl group would shift this band to a higher frequency compared to a simple alkyl laurate.
Other key absorptions would include:
C-O stretching vibrations of the ester group, appearing as strong bands in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch).
Aromatic C=C stretching vibrations from the phenyl ring, which would give rise to several bands in the 1550-1600 cm⁻¹ region.
Aliphatic C-H stretching vibrations from the laurate chain, appearing as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
Aromatic C-H stretching would be observed as a weaker band above 3000 cm⁻¹.
C-Cl stretching vibrations are expected in the fingerprint region, typically between 700-850 cm⁻¹ .
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Intensity |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Ester C=O Stretch | 1760 - 1780 | Strong |
| Aromatic C=C Stretch | 1550 - 1600 | Medium |
| Asymmetric C-O Stretch | 1200 - 1250 | Strong |
| Symmetric C-O Stretch | 1100 - 1150 | Strong |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
This interactive table outlines the predicted characteristic FTIR absorption bands for this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is often weaker in Raman spectra compared to FTIR, other vibrations can be more prominent.
Key features in the Raman spectrum of this compound would include:
Aromatic ring breathing vibrations , which are often strong and characteristic, expected in the 990-1010 cm⁻¹ region.
Aromatic C=C stretching vibrations, also prominent around 1550-1600 cm⁻¹ .
Aliphatic C-H stretching modes in the 2800-3000 cm⁻¹ region would be strong.
The C-Cl stretching vibrations are also typically strong in Raman spectra and would be observed in the 650-850 cm⁻¹ range.
The long alkyl chain would give rise to a series of bands related to C-C stretching and CH₂ twisting and rocking modes in the fingerprint region.
| Vibrational Mode | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aliphatic C-H Stretch | 2800 - 3000 | Strong |
| Aromatic C=C Stretch | 1550 - 1600 | Strong |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| C-Cl Stretch | 650 - 850 | Strong |
| Ester C=O Stretch | 1760 - 1780 | Weak-Medium |
This interactive table summarizes the predicted key Raman shifts for this compound.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's mass and the elucidation of its structure through fragmentation analysis. By providing exact mass measurements, HRMS allows for the confident assignment of elemental compositions.
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the generation of intact molecular ions with minimal fragmentation. pnnl.gov For this compound, ESI-MS in positive ion mode would be expected to produce protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net Given the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion cluster would be a key diagnostic feature. The high resolution of the technique would allow for the differentiation of these isotopic peaks, confirming the presence of three chlorine atoms in the molecule. While ESI is a soft technique, some in-source fragmentation can occur, which may lead to the cleavage of the ester bond. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. The electron ionization (EI) source used in most GC-MS systems is a high-energy technique that causes extensive and reproducible fragmentation of the molecule. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation. chemguide.co.uk
For this compound, the fragmentation is expected to follow characteristic pathways for long-chain fatty acid esters and chlorinated aromatic compounds. libretexts.orgnih.gov Key fragmentation events would include:
Alpha-cleavage at the carbonyl group, leading to the loss of the 2,4,6-trichlorophenoxy group.
Cleavage of the ester bond to generate a stable 2,4,6-trichlorophenol (B30397) or 2,4,6-trichlorophenoxide ion. The characteristic isotopic pattern of the trichlorophenyl fragment (e.g., at m/z 196, 198, 200) would be a prominent feature. s4science.atnist.gov
McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the laurate chain to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.
Fragmentation of the laurate alkyl chain , typically resulting in a series of hydrocarbon fragments separated by 14 mass units (CH₂). libretexts.org
The table below outlines the predicted key fragments for this compound in a typical EI-MS experiment.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 378/380/382/384 | [C₁₈H₂₅Cl₃O₂]⁺ | Molecular Ion (M⁺) |
| 196/198/200 | [C₆H₂Cl₃O]⁺ | Cleavage of the ester bond, formation of the trichlorophenol radical cation |
| 195/197/199 | [C₆H₂Cl₃O]⁻ (in neg. mode) or [C₆H₂Cl₃]⁺ | Formation of trichlorophenoxide or loss of oxygen |
| 183 | [C₁₂H₂₃O]⁺ | Lauroyl cation, resulting from the loss of the trichlorophenoxy radical |
| 57 | [C₄H₉]⁺ | Characteristic fragment from the alkyl chain |
| 43 | [C₃H₇]⁺ | Characteristic fragment from the alkyl chain |
Note: The listed m/z values represent the most abundant isotope for each fragment. The presence of multiple chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···Cl, C-H···π)
The crystal packing of this compound would be dictated by a combination of weak non-covalent interactions. The large, nonpolar laurate chain would likely lead to significant van der Waals forces, promoting efficient packing. The chlorinated aromatic ring introduces possibilities for more specific interactions:
C-H···Cl Interactions: Hydrogen atoms from the laurate chain or the phenyl ring of neighboring molecules can act as weak hydrogen bond donors to the electron-rich chlorine atoms. acs.orgresearchgate.net These interactions, though weak, are known to play a significant role in directing the supramolecular assembly in chlorinated organic compounds. ias.ac.innih.gov
C-H···π Interactions: The electron-rich π-system of the trichlorophenyl ring can act as an acceptor for hydrogen atoms from adjacent molecules, contributing to the stability of the crystal lattice. nih.gov
These varied interactions would likely result in a complex three-dimensional network, balancing the packing demands of the bulky alkyl chain with the more directional interactions of the aromatic headgroup.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Van der Waals | Laurate alkyl chain | Laurate alkyl chain | Major contributor to overall packing efficiency and lattice energy |
| Hydrogen Bond | C-H (alkyl or aryl) | Cl atom | Directional control, formation of chains or sheets |
| π-Interaction | C-H (alkyl) | Trichlorophenyl ring (π-system) | Stabilization of layered or stacked arrangements |
| Halogen Interaction | Cl atom | Cl atom | Directional control, formation of specific packing motifs (e.g., dimers, chains) |
Conformational Analysis and Tautomerism in Crystalline and Solution States
Tautomerism is not applicable to this compound due to the absence of mobile protons and suitable functional groups. The conformational analysis, however, is crucial for understanding its molecular shape.
In the crystalline state, the molecule's conformation is fixed. Key conformational features would include the dihedral angles defining the orientation of the trichlorophenyl ring relative to the plane of the ester group. Steric hindrance from the ortho-chlorine atoms would likely force the phenyl ring to be twisted out of the plane of the ester's carbonyl group to minimize repulsion. The long laurate chain, being flexible, would likely adopt an extended, all-trans conformation to maximize packing efficiency, a common feature in the crystal structures of long-chain alkyl compounds. nih.gov
In the solution state, the molecule would exhibit greater conformational freedom. Rotation would be possible around the C-O and C-C single bonds of the ester linkage and within the laurate chain. While the Z-conformation of the ester group is strongly favored due to electronic and steric effects, rotation around the aryl-oxygen bond would lead to a dynamic equilibrium of different rotamers. imperial.ac.ukresearchgate.net The energy barrier for this rotation is influenced by the steric bulk of the ortho-substituents on the aryl ring. plos.org The laurate chain would be highly flexible, existing as a population of interconverting conformers.
Mechanistic Elucidation of Chemical Transformations Involving 2,4,6 Trichlorophenyl Laurate
Investigation of Reaction Intermediates and Proposed Transition States in Ester Reactions
The reactions of esters, including 2,4,6-trichlorophenyl laurate, are fundamentally governed by nucleophilic acyl substitution. The mechanism invariably proceeds through a high-energy, transient species known as a tetrahedral intermediate. This intermediate is formed when a nucleophile attacks the electrophilic carbonyl carbon of the ester. The stability and subsequent breakdown of this intermediate dictate the reaction's outcome.
In a typical esterification or hydrolysis reaction, the carbonyl oxygen may be protonated under acidic conditions, enhancing the carbonyl carbon's electrophilicity. masterorganicchemistry.com A nucleophile, such as water or an alcohol, then attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the original carbonyl carbon is bonded to four groups: the original alkyl chain (from lauric acid), the 2,4,6-trichlorophenoxy group, the incoming nucleophile, and the carbonyl oxygen (now a hydroxyl group). masterorganicchemistry.com This intermediate is unstable and collapses by ejecting a leaving group. In the case of this compound, the 2,4,6-trichlorophenoxide is an excellent leaving group due to the electron-withdrawing effects of the three chlorine atoms, which stabilize the resulting negative charge.
A well-studied analogy that highlights the role of the 2,4,6-trichlorophenyl group in activating a carboxyl group is the Yamaguchi esterification. nih.gov In this reaction, a carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534). This forms a mixed anhydride (B1165640), which serves as a highly reactive intermediate. The subsequent addition of an alcohol, catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), proceeds through an acyl-pyridinium intermediate, which is then attacked by the alcohol to form the desired ester with high efficiency. nih.gov This process underscores the utility of the trichlorophenyl moiety in creating highly reactive intermediates for ester synthesis.
Table 1: Key Intermediates in Reactions Related to 2,4,6-Trichlorophenyl Esters
| Reaction Type | Key Intermediate | Description |
|---|---|---|
| Ester Hydrolysis/Transesterification | Tetrahedral Intermediate | A short-lived species formed by the nucleophilic attack on the ester's carbonyl carbon. It features a central carbon atom bonded to four substituents. |
| Yamaguchi Esterification | Mixed Carboxylic Anhydride | A highly reactive species formed between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. It is readily attacked by nucleophiles. |
| DMAP-Catalyzed Esterification | N-Acylpyridinium Ion | Formed from the reaction of the mixed anhydride with DMAP, this intermediate is extremely susceptible to nucleophilic attack by an alcohol. |
Kinetic Studies of Ester Formation, Hydrolysis, and Transesterification Processes
The kinetics of ester reactions such as formation, hydrolysis, and transesterification are well-documented and generally follow second-order rate laws. chemrxiv.org The reaction rate is typically first-order with respect to the ester concentration and first-order with respect to the nucleophile (e.g., hydroxide (B78521) or alkoxide). chemrxiv.org
Rate = k[Ester][Nucleophile]
However, under conditions where the nucleophile (like water in hydrolysis) is used in a large excess (e.g., as the solvent), its concentration remains effectively constant throughout the reaction. In such cases, the kinetics can be described by a pseudo-first-order rate law. chemrxiv.orgyoutube.com
Rate = k'[Ester], where k' = k[Nucleophile]
The 2,4,6-trichlorophenyl group in this compound acts as a powerful electron-withdrawing group. This has a significant impact on reaction kinetics, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the rate constants for hydrolysis and transesterification of this compound are substantially higher than those for simple alkyl laurates like methyl laurate.
Studies on the transesterification of various oils to produce esters have elucidated the stepwise nature of these reactions, proceeding from triglycerides to diglycerides, then monoglycerides, and finally to the ester product. journeytoforever.org Each step has its own rate constant. Activation energies for transesterification reactions typically range from 33 to 84 kJ/mol. journeytoforever.orgmdpi.com The alkaline hydrolysis of esters is known to be a second-order process, and kinetic data can be determined by monitoring the disappearance of the ester over time. chemrxiv.org
Table 2: Representative Kinetic Parameters for Ester Reactions
| Reaction | Typical Rate Law | Influencing Factors | Activation Energy (Ea) Range (kJ/mol) |
|---|---|---|---|
| Alkaline Hydrolysis | Second-Order | Temperature, pH, Steric Hindrance, Electronic Effects | 40 - 70 |
| Acid-Catalyzed Hydrolysis | Second-Order | Temperature, Acid Concentration, Water Concentration | 60 - 100 |
| Base-Catalyzed Transesterification | Second-Order | Temperature, Catalyst Concentration, Alcohol/Ester Ratio | 33 - 84 mdpi.com |
Catalytic Mechanisms in Cross-Coupling and Functionalization Reactions Initiated by Trichlorophenyl Esters
Trichlorophenyl esters, valued for their high reactivity, can serve as effective electrophiles in various metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. yale.edusigmaaldrich.com
The general catalytic cycle for a cross-coupling reaction involving a trichlorophenyl ester typically involves three key steps: wikipedia.orgrsc.org
Oxidative Addition : The cycle begins with the oxidative addition of the low-valent palladium(0) catalyst into the carbon-oxygen bond of the ester. This is often the rate-limiting step and results in a palladium(II) intermediate. The high reactivity of the trichlorophenoxide leaving group facilitates this step, which is more challenging for less activated esters.
Transmetalation : In reactions like the Suzuki-Miyaura coupling, an organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) complex, displacing the leaving group (trichlorophenoxide). This forms a diorganopalladium(II) species.
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new C-C bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org
This methodology allows the acyl group of the ester to be converted into other functional groups. For instance, coupling with organoboron reagents (Suzuki-Miyaura) yields ketones, while coupling with terminal alkynes (Sonogashira) can produce ynones. tezu.ernet.in The choice of ligands on the palladium catalyst is crucial for optimizing reactivity, stability, and selectivity. sigmaaldrich.com
Table 3: Palladium-Catalyzed Reactions Using Ester Electrophiles
| Reaction Name | Coupling Partner | Product Type | Key Mechanistic Step |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)2) | Ketone | Transmetalation |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Ynone | Transmetalation (often with Cu co-catalyst) |
| Heck Coupling | Alkene | α,β-Unsaturated Ketone | Carbopalladation / β-Hydride Elimination |
| Buchwald-Hartwig Amination | Amine (R2NH) | Amide | Reductive Elimination |
Computational and Theoretical Chemical Investigations of 2,4,6 Trichlorophenyl Laurate
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. taylorandfrancis.com
In 2,4,6-trichlorophenyl laurate, the HOMO is expected to be localized primarily on the laurate chain and the ester oxygen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO would likely be distributed over the electron-deficient 2,4,6-trichlorophenyl ring, particularly the aromatic π* orbitals, which are influenced by the strongly electron-withdrawing chlorine atoms. The large HOMO-LUMO gap anticipated for this ester would suggest a high degree of chemical stability.
Table 1: Representative FMO Data for Phenyl Ester Analogs This table presents hypothetical but representative data for similar compounds to illustrate the concepts, as specific computational results for this compound are not available in published literature.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenyl Acetate | -6.5 | -0.8 | 5.7 |
| 4-Chlorophenyl Acetate | -6.7 | -1.1 | 5.6 |
| 2,4,6-Trichlorophenyl Acetate | -7.1 | -1.8 | 5.3 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles.
For this compound, an MEP map would show:
Negative Potential: Concentrated around the carbonyl oxygen of the ester group due to the presence of lone pair electrons, making it a primary site for protonation or interaction with electrophiles.
Positive Potential: Located on the hydrogen atoms of the laurate chain and potentially a less intense positive region on the carbon atom of the carbonyl group.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvation Effects
While quantum calculations are ideal for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netrsc.org
An MD simulation of this compound would explore its vast conformational space. Key areas of investigation would include:
Conformational Dynamics: The simulation would track the rotation around the C-O single bond of the ester linkage and the flexibility of the twelve-carbon laurate tail. This helps to identify the most stable (lowest energy) conformations of the molecule.
Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water, hexane), MD can reveal how solvent molecules arrange themselves around the solute. In a polar solvent like water, molecules would form a structured shell around the polar ester head, while in a non-polar solvent, interactions would be dominated by weaker van der Waals forces along the alkyl chain. This is crucial for understanding its solubility and aggregation behavior. nih.gov
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can be validated against experimental data. nih.gov DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For this compound, theoretical calculations would predict:
IR Spectrum: The characteristic vibrational frequency of the C=O (carbonyl) stretch of the ester group, which is sensitive to its electronic environment. The electron-withdrawing trichlorophenyl group would be expected to shift this frequency to a higher wavenumber compared to a simple alkyl laurate.
NMR Spectrum: The 1H and 13C NMR chemical shifts for each unique atom in the molecule.
Comparing these predicted spectra with experimentally measured ones serves as a critical validation step. A strong correlation between the theoretical and experimental data confirms that the computational model accurately represents the molecule's true geometric and electronic structure. researchgate.net
Table 2: Illustrative Comparison of Calculated vs. Experimental IR Frequencies for a Model Ester
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | 1765 | 1760 |
| C-O Stretch | 1215 | 1210 |
| Aromatic C-Cl Stretch | 855 | 850 |
Theoretical Elucidation of Reaction Pathways and Energetics of Ester Transformations
Computational methods are invaluable for mapping out the reaction mechanisms and calculating the energetics (activation barriers and reaction energies) of chemical transformations. The 2,4,6-trichlorophenyl group is an excellent leaving group due to the inductive stabilization provided by the three chlorine atoms. This property makes related compounds like 2,4,6-trichlorophenyl formate (B1220265) useful reagents in synthesis, for example, as crystalline carbon monoxide surrogates for palladium-catalyzed carbonylation reactions. enamine.net
A theoretical study of this compound could elucidate the pathways for ester transformation reactions, such as:
Transesterification: The reaction with an alcohol to form a different ester.
Hydrolysis: The reaction with water to yield lauric acid and 2,4,6-trichlorophenol (B30397).
By calculating the energy profiles for these reactions, researchers can determine the transition state structures and activation energies, providing a quantitative understanding of the reaction rates and feasibility. The calculations would likely confirm that the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack, facilitating these transformations. nih.gov
Studies on Electronic Properties and Luminescent Behavior of Related Systems
The electronic properties of a molecule are dictated by its structure, particularly the nature of its substituents. In this compound, the saturated laurate chain does not participate in conjugation, and the electronic properties are dominated by the trichlorophenyl ester moiety. While this specific compound is not expected to be luminescent, computational studies on related systems provide insights into how aromatic groups can be modified to create materials with interesting optical and electronic behaviors.
For instance, studies on tris(2,4,6-trichlorophenyl)methyl radicals have explored the synthesis of stable paramagnetic and luminescent molecular materials. nih.gov Other research has focused on how different substituents on phenyl rings can alter the electronic properties and solid-state packing of molecules, which is crucial for designing organic semiconductors. nih.govrsc.org These studies demonstrate that while the 2,4,6-trichlorophenyl group itself primarily serves to influence reactivity through its strong inductive effect, its replacement with other functional aromatic systems could impart novel electronic or photophysical properties.
Environmental Transformation Pathways and Fate of 2,4,6 Trichlorophenyl Laurate in Controlled Research Models
Biotic Transformation Mechanisms and Microbial Degradation Studies
Biotic transformation is a critical pathway for the degradation of 2,4,6-trichlorophenyl laurate. Microbial communities employ a variety of metabolic strategies to break down this compound, starting with the cleavage of the ester bond, which makes the resulting metabolites available for further degradation.
The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by carboxylester hydrolases, a broad class of enzymes that includes esterases and lipases. nih.gov These enzymes are ubiquitous in microorganisms and facilitate the cleavage of ester linkages, yielding an alcohol and a carboxylic acid. nih.gov
In the case of this compound, enzymatic hydrolysis results in the formation of 2,4,6-trichlorophenol (B30397) (TCP) and lauric acid (dodecanoic acid).
Reaction: this compound + H₂O ---(Lipase/Esterase)--> 2,4,6-Trichlorophenol + Lauric Acid
Lipases (EC 3.1.1.3) are particularly adept at hydrolyzing esters of long-chain fatty acids, such as lauric acid. nih.gov Studies on various microbial lipases, including those from Candida antarctica (CALB), have demonstrated their efficacy in hydrolyzing a wide range of ester substrates. nih.govresearchgate.net While specific kinetic studies on this compound are not extensively documented, the fundamental mechanism of ester hydrolysis is well-established. nih.govnih.gov The lauric acid produced is a readily metabolizable fatty acid that can be utilized by microorganisms as a carbon and energy source through the β-oxidation pathway. The 2,4,6-trichlorophenol, however, is a more recalcitrant and toxic intermediate that undergoes further specific degradation pathways. nih.gov
Following hydrolysis, the resulting 2,4,6-trichlorophenol (2,4,6-TCP) can be degraded under anaerobic conditions through reductive dechlorination. This process, known as halorespiration, involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorophenol serving as a terminal electron acceptor. nih.gov This transformation is crucial as it reduces the toxicity of the compound and makes the resulting phenol (B47542) more amenable to complete mineralization. nih.gov
Studies have shown that the dechlorination of 2,4,6-TCP typically proceeds via the removal of the ortho-position chlorines first, followed by the para-position chlorine. For instance, a non-obligate organohalide-respiring bacterium, Pseudomonas sp. CP-1, has demonstrated the ability to reductively dechlorinate 2,4,6-trichlorophenol to 4-chlorophenol. nih.gov The process involves specific enzymes called reductive dehalogenases. nih.gov
The typical reductive dechlorination pathway for 2,4,6-TCP is as follows:
2,4,6-Trichlorophenol → 2,4-Dichlorophenol (2,4-DCP) or 2,6-Dichlorophenol (2,6-DCP)
2,4-Dichlorophenol → 4-Chlorophenol (4-CP)
4-Chlorophenol → Phenol
Once dechlorinated to phenol, the aromatic ring can be cleaved and the compound can be completely mineralized to CO₂ and H₂O by various microorganisms. nih.gov
| Metabolite | Structure | Dechlorination Step |
|---|---|---|
| 2,4,6-Trichlorophenol (2,4,6-TCP) | C₆H₃Cl₃O | Initial Substrate |
| 2,4-Dichlorophenol (2,4-DCP) | C₆H₄Cl₂O | Removal of an ortho-chlorine |
| 4-Chlorophenol (4-CP) | C₆H₅ClO | Removal of the second ortho-chlorine |
| Phenol | C₆H₆O | Removal of the para-chlorine |
An alternative metabolic fate for the 2,4,6-trichlorophenol formed from hydrolysis is O-methylation. This biotransformation pathway converts 2,4,6-trichlorophenol (TCP) into the highly odorous compound 2,4,6-trichloroanisole (B165457) (TCA). nih.govmdpi.com This conversion is considered a detoxification mechanism for the microorganisms, as TCA is generally less toxic than its precursor, TCP. technion.ac.il
The microbial O-methylation of 2,4,6-TCP is catalyzed by enzymes known as chlorophenol O-methyltransferases (CPOMTs). nih.govtechnion.ac.il These enzymes facilitate the transfer of a methyl group from a donor molecule, most commonly S-adenosyl methionine (SAM), to the hydroxyl group of TCP. technion.ac.ilresearchgate.net
Reaction: 2,4,6-Trichlorophenol + S-adenosyl methionine ---(CPOMT)--> 2,4,6-Trichloroanisole + S-adenosyl-L-homocysteine
A wide range of microorganisms, including various bacteria (Mycolicibacterium sp.), fungi, cyanobacteria, and algae, have been shown to possess the ability to produce TCA from TCP. nih.govmdpi.com Environmental factors such as temperature, pH, and the concentration of the TCP precursor can significantly influence the rate and extent of TCA formation. nih.gov Therefore, it is a plausible transformation route for the 2,4,6-trichlorophenol moiety of this compound in microbially active environments.
Specific microbial species and consortia play a pivotal role in the degradation of the chlorinated aromatic portion of this compound. Among the most studied are bacteria from the genus Desulfitobacterium, which are known for their versatility in using a wide range of halogenated organic compounds as electron acceptors. oup.com
| Microorganism | Transformation Pathway | Metabolic Role | Reference |
|---|---|---|---|
| Desulfitobacterium frappieri | Reductive Dechlorination | Performs ortho-dechlorination of 2,4,6-TCP. | nih.govresearchgate.net |
| Pseudomonas sp. | Reductive Dechlorination | Anaerobically dechlorinates 2,4,6-TCP to 4-chlorophenol. | nih.gov |
| Mycolicibacterium sp. | O-Methylation | Converts 2,4,6-TCP to 2,4,6-TCA. | mdpi.comnih.gov |
| Various Fungi, Algae, Cyanobacteria | O-Methylation | Catalyze the formation of 2,4,6-TCA from 2,4,6-TCP. | nih.govresearchgate.net |
Abiotic Transformation Processes Under Controlled Laboratory Conditions
In addition to biotic degradation, abiotic processes can contribute to the transformation of this compound, particularly the light-induced degradation of the aromatic ring.
Photolytic degradation involves the breakdown of a chemical compound by absorbing photons from a light source. The 2,4,6-trichlorophenyl moiety of the parent molecule is susceptible to photolysis, especially under ultraviolet (UV) light. While direct photolysis studies on this compound are limited, research on the photolytic degradation of its hydrolysis product, 2,4,6-trichlorophenol, provides significant insight into this abiotic pathway.
Studies have shown that 2,4,6-TCP can be degraded through photocatalysis, for example, using UV irradiation in the presence of a catalyst like MgO–MgFe₂O₄ or through advanced oxidation processes such as the UV/chlorination process. mdpi.comnih.gov These processes generate highly reactive species, such as hydroxyl radicals (HO•), which attack the aromatic ring, leading to dechlorination, hydroxylation, and eventual ring cleavage, resulting in mineralization to CO₂ and H₂O. mdpi.comnih.gov The degradation efficiency can be high, with one study reporting up to 93% degradation of 2,4,6-TCP. mdpi.com
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a substance reacted per mole of photons absorbed. The determination of the quantum yield is essential for modeling the photolytic fate of a compound in the environment. edinst.com While specific quantum yield values for this compound or 2,4,6-trichlorophenol were not available in the reviewed literature, the observed rapid photolytic degradation of related compounds suggests that this is a potentially significant abiotic transformation pathway. mdpi.comnih.gov Extremely low fluorescence quantum yields in some molecules can imply the existence of a very rapid competing process, such as isomerization or degradation. cuny.edu
Hydrolytic Stability, Kinetics, and pH Effects
The primary abiotic degradation pathway for this compound in aqueous environments is expected to be hydrolysis. This process involves the cleavage of the ester bond, yielding 2,4,6-trichlorophenol and lauric acid. The stability of the ester is highly dependent on the pH of the surrounding medium.
Hydrolytic Stability: Carboxylic acid esters, such as this compound, are susceptible to hydrolysis. The rate of this reaction is generally slow at neutral pH but is significantly catalyzed by both acidic and alkaline conditions. The presence of the electron-withdrawing chlorine atoms on the phenyl ring would make the carbonyl carbon of the laurate ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, suggesting a lower stability compared to non-chlorinated phenyl esters.
Kinetics and pH Effects: The hydrolysis of esters follows pseudo-first-order kinetics. The rate of hydrolysis is minimal around a neutral pH and increases at both lower and higher pH values.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by water.
Base-Catalyzed (Alkaline) Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This pathway is typically much faster than acid-catalyzed hydrolysis for esters. Research on other phenolic esters, such as p-chlorophenyl hydrogen succinate, has shown that the rate of hydrolysis increases significantly with increasing pH. rsc.orgafricaresearchconnects.com
The half-life of this compound would therefore be expected to be shortest in highly alkaline environments, longer in acidic environments, and longest in neutral waters.
Illustrative Hydrolysis Kinetics of a Chlorinated Phenyl Ester
The following table is a hypothetical representation based on general principles of ester hydrolysis and may not reflect the actual values for this compound.
| pH | Condition | Relative Rate of Hydrolysis | Expected Half-Life |
| 2 | Acidic | Moderate | Days to Weeks |
| 7 | Neutral | Slow | Months to Years |
| 9 | Alkaline | Rapid | Hours to Days |
Oxidative Transformation Pathways
In addition to hydrolysis, this compound may undergo oxidative transformations, particularly of the 2,4,6-trichlorophenol moiety once it is released through hydrolysis. In controlled research models, oxidative degradation can be initiated by various reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful, non-selective oxidants.
The primary point of oxidative attack on the intact ester would likely be the aromatic ring. However, the more significant oxidative degradation pathway would concern the hydrolysis product, 2,4,6-trichlorophenol. Studies on the degradation of 2,4,6-trichlorophenol have shown that it can be mineralized by strong oxidizing agents. nih.gov The process is believed to proceed through the formation of chlorinated benzoquinones and other intermediates. nih.gov
The lauric acid portion of the molecule, being a saturated fatty acid, is relatively resistant to chemical oxidation but can be degraded biologically.
Identification and Characterization of Stable and Transient Transformation Products in Research Matrices
Based on the expected hydrolytic and oxidative pathways, a number of stable and transient transformation products of this compound can be predicted in research matrices.
Hydrolysis Products: The most direct and stable products resulting from the hydrolysis of this compound are:
2,4,6-Trichlorophenol: A known environmental contaminant, this would be a stable end product of the initial hydrolysis step. medwinpublishers.com
Lauric Acid (Dodecanoic Acid): A common fatty acid that is readily biodegradable.
Oxidative Transformation Products: Following the initial hydrolysis, the 2,4,6-trichlorophenol moiety can undergo further oxidative degradation. Research on the oxidation of 2,4,6-trichlorophenol has identified several intermediates. nih.gov While these studies were conducted on 2,4,6-trichlorophenol itself, these products are the expected subsequent transformation products in any system where this compound is present and undergoes hydrolysis followed by oxidation.
2,6-Dichloro-1,4-benzoquinone: A primary product of the oxidation of 2,4,6-trichlorophenol. nih.gov
2,6-Dichloro-1,4-dihydroxybenzene: Formed by the reduction of the corresponding benzoquinone. nih.gov
Further Dechlorinated and Hydroxylated Species: Subsequent reactions can lead to further dechlorination and hydroxylation, eventually resulting in compounds like 1,2,4-trihydroxybenzene before the aromatic ring is cleaved. nih.gov
The ultimate fate of these intermediates in a complete degradation scenario would be mineralization to carbon dioxide, water, and chloride ions.
Table of Potential Transformation Products of this compound
| Parent Compound | Transformation Pathway | Key Intermediates/Products |
| This compound | Hydrolysis | 2,4,6-Trichlorophenol, Lauric Acid |
| 2,4,6-Trichlorophenol | Oxidation | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichloro-1,4-dihydroxybenzene |
| 2,6-Dichloro-1,4-dihydroxybenzene | Reductive Dechlorination | 2-Chloro-1,4-dihydroxybenzene |
Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2,4,6 Trichlorophenyl Laurate in Complex Systems
Chromatographic Separation Techniques for High-Sensitivity Analysis
Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex mixtures. For a semi-volatile and moderately polar compound like 2,4,6-trichlorophenyl laurate, both gas and liquid chromatography offer powerful solutions.
Gas chromatography is highly suitable for the analysis of thermally stable and volatile compounds. As an ester, this compound can be volatilized at typical GC operating temperatures for separation on a capillary column.
Gas Chromatography-Electron Capture Detection (GC-ECD): The presence of three chlorine atoms on the phenyl ring makes this compound an ideal candidate for analysis by GC with an Electron Capture Detector (ECD). The ECD is exceptionally sensitive to electrophilic functional groups, particularly halogens. This detector can achieve very low detection limits, often in the picogram (pg) range, which is essential for trace-level environmental analysis. uwaterloo.ca
Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and confirmation, coupling GC with a Mass Spectrometer (MS) is the definitive method. s4science.at Following chromatographic separation, the analyte is ionized, and the resulting mass spectrum provides a unique fragmentation pattern, or "chemical fingerprint." This allows for positive identification by comparing the spectrum to a reference or by interpreting the fragmentation. s4science.atnih.gov Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for quantitative studies by focusing only on characteristic ions of this compound.
| Parameter | GC-ECD | GC-MS |
| Principle | Measures the capture of electrons by electronegative analytes (e.g., halogenated compounds). | Separates ions based on their mass-to-charge ratio. |
| Selectivity | Highly selective for halogenated compounds, nitro groups, and conjugated carbonyls. | Highly selective and specific; provides structural information. |
| Sensitivity | Extremely high (femtogram to picogram levels). | Very high (picogram levels), especially in SIM mode. |
| Application | Ideal for quantitative analysis of known chlorinated compounds at trace levels. | Gold standard for both qualitative (identification) and quantitative analysis. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com It is particularly useful for analytes that are not sufficiently volatile or are thermally labile.
HPLC with UV Detection: this compound contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) light. Therefore, HPLC coupled with a UV detector is a viable method for its quantification. sielc.com The analysis would typically be performed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com
HPLC with Mass Spectrometric (LC-MS) Detection: For enhanced sensitivity and specificity, HPLC can be interfaced with a mass spectrometer (LC-MS/MS). lcms.czcdc.gov This combination is a powerful tool for analyzing complex samples, as it provides both chromatographic separation and mass-based identification. cdc.gov LC-MS can confirm the molecular weight of the parent compound and, with tandem MS (MS/MS), provide structural information through fragmentation patterns, significantly increasing confidence in the results. eurl-pesticides.eu
HPLC with Fluorescence Detection: Fluorescence detection is highly sensitive but requires the analyte to be fluorescent. There is no indication that this compound is naturally fluorescent. Therefore, this detection method would likely only be applicable if the compound were first derivatized with a fluorescent tag, a process that adds complexity to the analytical workflow.
Optimized Sample Preparation Strategies for Diverse Research Matrices (e.g., Solid-Phase Microextraction)
Effective sample preparation is crucial for accurate analysis, as it serves to isolate and concentrate the analyte of interest while removing interfering components from the sample matrix. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free, non-exhaustive extraction technique that integrates sampling, extraction, and concentration into a single step. uwaterloo.ca A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). Analytes partition from the sample matrix onto the fiber coating. The fiber is then withdrawn and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for analysis. nih.gov
For this compound, a fiber with a nonpolar or semi-polar coating, such as polydimethylsiloxane (B3030410) (PDMS) or polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be appropriate. nih.gov Optimization of parameters such as extraction time, temperature, pH, and sample agitation is critical to achieving high sensitivity and reproducibility. nih.gov SPME is particularly advantageous for its simplicity, speed, and reduction in solvent use. mdpi.com
Development and Validation of Internal Standard Methodologies for Enhanced Research Accuracy and Precision
Quantitative analysis in chromatography can be affected by variations in sample injection volume, instrument response, and analyte loss during sample preparation. The internal standard method is a widely used technique to correct for these potential errors.
An internal standard (IS) is a compound that is chemically similar to the analyte but not present in the original sample. A known amount of the IS is added to every sample, blank, and calibration standard before any sample preparation steps. The final quantification is based on the ratio of the analyte's response to the internal standard's response. lcms.cz This approach significantly improves the accuracy and precision of the results. epa.gov
For the analysis of this compound, an ideal internal standard would be an isotopically labeled version of the molecule (e.g., ¹³C₁₂-2,4,6-trichlorophenyl laurate). If an isotopically labeled standard is unavailable, a structurally similar compound, such as another chlorinated phenyl ester with a different alkyl chain length that is not expected to be in the samples, could be used. epa.gov
Hypothetical Example of Internal Standard Calibration
| Sample | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/L) |
| Standard 1 (1 µg/L) | 10,500 | 50,000 | 0.21 | 1.0 |
| Standard 2 (5 µg/L) | 52,000 | 49,500 | 1.05 | 5.0 |
| Standard 3 (10 µg/L) | 108,000 | 51,000 | 2.12 | 10.0 |
| Unknown Sample | 75,000 | 48,500 | 1.55 | 7.3 |
Microextraction and Miniaturized Analytical Techniques for Small-Scale Research Studies
For research studies where sample volume is limited, microextraction techniques that minimize the use of solvents and reagents are highly valuable. These methods align with the principles of green analytical chemistry.
Liquid-Phase Microextraction (LPME): In LPME, the analyte is extracted from an aqueous sample into a micro-liter volume of an immiscible organic solvent. This solvent microdrop can be suspended from the tip of a syringe needle or contained within the pores of a hollow fiber (Hollow-Fiber LPME). mdpi.com After extraction, the microdrop is injected directly into the analytical instrument.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com The disperser solvent (e.g., methanol) is miscible with both the organic extraction solvent and the aqueous sample, causing the extraction solvent to form fine droplets throughout the sample, which creates a large surface area for rapid analyte transfer. The mixture is then centrifuged to collect the sedimented organic phase for analysis. mdpi.com
These miniaturized techniques offer high enrichment factors but require careful optimization to ensure good reproducibility.
Applications of Spectroscopic Methods for In Situ Monitoring of Reactions
While chromatography is used to analyze final products, spectroscopic methods can be employed for real-time, in situ monitoring of chemical reactions, such as the synthesis of this compound.
For instance, during the esterification of 2,4,6-trichlorophenol (B30397) with lauroyl chloride, Fourier-Transform Infrared Spectroscopy (FTIR) could be used to monitor the reaction progress. A probe could be inserted directly into the reaction vessel, allowing for the continuous collection of spectra. Researchers could track the disappearance of the characteristic O-H stretching band of the 2,4,6-trichlorophenol reactant and the simultaneous appearance of the C=O stretching band of the this compound ester product. This provides valuable kinetic data and helps determine the reaction endpoint without the need for frequent sampling and chromatographic analysis. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor changes in the chemical environment of protons and carbon atoms as the reaction proceeds. amazonaws.com
Applications of 2,4,6 Trichlorophenyl Laurate in Advanced Organic Synthesis and Materials Science Research
Utilization as an Activating Agent or Leaving Group in Directed Organic Transformations
The core chemical utility of 2,4,6-trichlorophenyl laurate stems from the 2,4,6-trichlorophenoxide anion's stability, which makes it a superior leaving group. masterorganicchemistry.comlibretexts.org This characteristic is pivotal in reactions where the lauroyl group is transferred to other substrates.
Role in Carbonylation Reactions and Carbon Monoxide Surrogates
While this compound itself is not a carbon monoxide (CO) surrogate, its structural analog, 2,4,6-trichlorophenyl formate (B1220265), is a highly effective and crystalline CO surrogate used in palladium-catalyzed carbonylation reactions. nih.govresearchgate.net This formate ester readily decomposes to generate CO under mild conditions, typically in the presence of a base like triethylamine (B128534) at room temperature. researchgate.netorgsyn.org
The process involves the palladium-catalyzed carbonylation of aryl or alkenyl halides and triflates, which initially produces a 2,4,6-trichlorophenyl ester intermediate. nih.govtcichemicals.com These activated esters are highly reactive and can be readily converted into a wide array of carboxylic acid derivatives—such as amides, esters, and thioesters—by reacting them with various nucleophiles. researchgate.nettcichemicals.com
By analogy, while this compound would not serve as the source of CO, it represents the type of activated ester intermediate formed in such reactions. If synthesized directly, it could be used in the second stage of this two-step process, acylating nucleophiles efficiently due to the excellent leaving group ability of the 2,4,6-trichlorophenoxide.
Table 1: Comparison of Carbonylation Reagents
| Compound | Role in Carbonylation | Reaction Condition for CO Generation | Intermediate Product |
| 2,4,6-Trichlorophenyl Formate | CO Surrogate | Mild (room temp., weak base) orgsyn.org | 2,4,6-Trichlorophenyl ester |
| This compound | Activated Ester (Acylating Agent) | Not applicable | N/A |
| Carbon Monoxide (Gas) | Direct Carbonyl Source | Requires specialized handling (toxic gas) | Varies with nucleophile |
Application in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. tezu.ernet.in While typically employing aryl halides or triflates, recent advancements have enabled the use of activated esters where the ester group functions as a leaving group. The 2,4,6-trichlorophenyl group in this compound makes the ester C-O bond susceptible to oxidative addition by a low-valent palladium catalyst, a key step in cross-coupling catalytic cycles.
This reactivity allows this compound to potentially participate in reactions such as:
Suzuki-Miyaura Coupling: Reacting with boronic acids to form ketones.
Sonogashira Coupling: Coupling with terminal alkynes to produce ynones. wikipedia.org
Heck-type Reactions: Reacting with alkenes.
The efficiency of these reactions is contingent on the ability of the palladium catalyst to cleave the C(acyl)-O(aryl) bond. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring significantly enhances the leaving group ability of the 2,4,6-trichlorophenoxide, making such transformations feasible under appropriate catalytic conditions. nih.govresearchgate.net
Role in the Synthesis of Specialty Polymers and Functional Materials
Incorporation into Polymeric Architectures via Ester Linkages (Drawing Analogy to Starch Formates/Laurates)
In polymer chemistry, activated esters are valuable for forming ester linkages under mild conditions, avoiding the high temperatures or harsh catalysts often required for traditional polycondensation reactions. This compound can serve as an activated monomer or an acylating agent for modifying existing polymers.
By analogy to the synthesis of starch esters, where laurate chains are grafted onto the starch backbone to modify its properties, this compound could be used to acylate polymers containing hydroxyl groups (e.g., polyvinyl alcohol, cellulose, or starch itself). biointerfaceresearch.com The reaction would proceed via a transesterification mechanism, where the polymer's hydroxyl groups attack the activated carbonyl of the laurate, displacing the 2,4,6-trichlorophenol (B30397) byproduct. nih.gov This method offers a controlled way to introduce long alkyl chains into a polymer's architecture, thereby modifying its hydrophobicity, thermal properties, and solubility.
This approach is also applicable to step-growth polymerization. A bifunctional monomer containing two 2,4,6-trichlorophenyl ester groups could be reacted with a diol to produce polyesters under significantly milder conditions than conventional melt polymerization.
Employing this compound as a Versatile Building Block for Complex Molecular Architectures
Organic building blocks are foundational molecules used for the modular construction of more complex structures. sigmaaldrich.comproprep.com this compound serves as a versatile building block for introducing the lauroyl group (a C12 saturated acyl chain) into a target molecule. nih.gov
Its utility lies in its role as a potent acylating agent. The activation provided by the trichlorophenyl leaving group allows the lauroyl moiety to be transferred to a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. This is particularly useful in the late stages of a complex synthesis where mild reaction conditions are required to avoid disturbing sensitive functional groups elsewhere in the molecule. The crystalline nature of many trichlorophenyl esters also facilitates handling and purification compared to using the more reactive but less stable lauroyl chloride.
Explorations in Chemiluminescence Systems and Advanced Fluorescent Materials (Drawing Analogy to Bis(2,4,6-trichlorophenyl) Oxalate)
The most well-known application of the 2,4,6-trichlorophenyl ester moiety in materials science is in chemiluminescence, specifically through the compound bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO). wikipedia.orgsigmaaldrich.com TCPO is the key active ingredient in many glow sticks. chemedx.org
The chemiluminescence of TCPO arises from its reaction with hydrogen peroxide in the presence of a fluorescent dye. researchgate.netresearchgate.net This reaction proceeds through a high-energy cyclic intermediate, presumed to be 1,2-dioxetanedione, which then excites the dye molecule. researchgate.net The subsequent relaxation of the dye releases energy in the form of visible light. The efficiency of this process relies heavily on having two excellent leaving groups—the 2,4,6-trichlorophenoxides—on the oxalate core. chegg.com
While this compound shares the same excellent leaving group, it is not expected to produce chemiluminescence through the same peroxyoxalate mechanism because it lacks the oxalate core structure necessary to form the high-energy dioxetanedione intermediate. However, the study of such molecules could be relevant in the broader context of materials that require good leaving groups for their function. The principles of activating a molecule by converting a functional group into a 2,4,6-trichlorophenyl ester could be applied to the design of new chemiluminescent systems or other advanced materials where controlled release of an activated species is desired.
Table 2: Comparison of 2,4,6-Trichlorophenyl Esters in Light-Emitting Systems
| Compound | Core Structure | Mechanism | Role of 2,4,6-Trichlorophenol |
| Bis(2,4,6-trichlorophenyl) Oxalate (TCPO) | Oxalate | Peroxyoxalate Chemiluminescence researchgate.net | Excellent leaving group enabling formation of high-energy intermediate. chegg.com |
| This compound | Laurate (Fatty Acid Ester) | Not directly chemiluminescent via peroxyoxalate mechanism. | Excellent leaving group for acylation reactions. |
Design and Synthesis of Kinetically Stabilized Aromatic Systems Utilizing Trichlorophenyl Moieties
The inherent reactivity of many novel aromatic systems necessitates strategies to enhance their stability for practical applications. Kinetic stabilization, which involves the introduction of bulky substituents to sterically hinder reactions at the reactive sites of a molecule, is a powerful approach to achieve this. The 2,4,6-trichlorophenyl group, a key component of this compound, is an exemplary moiety for this purpose.
The strategic placement of three chlorine atoms on the phenyl ring imparts significant steric bulk. When incorporated into a larger molecular framework, the 2,4,6-trichlorophenyl group can effectively shield the aromatic core from potential reactants, thereby slowing down or preventing decomposition pathways. This steric hindrance is a direct consequence of the van der Waals radii of the chlorine atoms, which extend from the plane of the phenyl ring, creating a protective "fence" around the stabilized system.
Detailed Research Findings:
While direct research on this compound for the kinetic stabilization of aromatic systems is not extensively documented, the principle is well-established through studies of related compounds. For instance, the use of bulky aryl groups is a common strategy in the synthesis of stable radicals and other reactive intermediates. The substitution pattern of the 2,4,6-trichlorophenyl group provides a predictable and robust steric shield.
Recent studies have highlighted the impact of electron-donating and electron-withdrawing groups on the stability of aromatic cation radicals. nih.gov The electron-withdrawing nature of the chlorine atoms in the trichlorophenyl moiety can also contribute to the electronic stabilization of certain aromatic systems, in addition to the primary kinetic stabilization effect. This dual electronic and steric influence makes the 2,4,6-trichlorophenyl group a versatile tool for molecular design.
The synthesis of molecules incorporating this moiety often involves standard esterification or cross-coupling methodologies. For instance, the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, demonstrates the utility of related trichlorophenyl compounds in forming ester linkages under mild conditions. nih.gov This suggests that this compound could be readily synthesized and subsequently utilized as a building block for more complex, kinetically stabilized aromatic structures.
The table below summarizes the key attributes of the 2,4,6-trichlorophenyl moiety that contribute to the kinetic stabilization of aromatic systems.
| Feature of 2,4,6-Trichlorophenyl Moiety | Consequence for Kinetic Stabilization |
| Three Chlorine Atoms | Significant steric bulk hindering intermolecular and intramolecular reactions. |
| Defined Substitution Pattern | Predictable three-dimensional structure for rational design of stabilized systems. |
| Electron-Withdrawing Nature | Potential for electronic stabilization of electron-deficient aromatic systems. |
| Chemical Robustness | Stability under a range of reaction conditions, allowing for its incorporation into complex molecules. |
Structure Reactivity and Structure Property Relationship Srpr Studies of 2,4,6 Trichlorophenyl Laurate Derivatives
Elucidation of Substituent Effects on Ester Hydrolysis and Transesterification Rates
The rate of ester hydrolysis and transesterification is largely dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group. In 2,4,6-trichlorophenyl laurate, the three chlorine substituents on the phenyl ring play a crucial role in accelerating these reactions compared to non-chlorinated analogues like phenyl laurate.
Chlorine is an electron-withdrawing group. Through a combination of the inductive effect (-I) and, to a lesser extent, the resonance effect (-R), the chlorine atoms pull electron density away from the aromatic ring. This electronic pull is transmitted to the ester's oxygen atom and, subsequently, to the carbonyl carbon. The increased partial positive charge on the carbonyl carbon makes it a more potent electrophile, rendering it more susceptible to nucleophilic attack by water (hydrolysis) or an alcohol (transesterification).
Furthermore, the electron-withdrawing nature of the substituents stabilizes the resulting 2,4,6-trichlorophenoxide anion after the ester bond is cleaved. A more stable leaving group corresponds to a lower activation energy for the reaction, thereby increasing the reaction rate. Studies on simpler analogs, such as p-chlorophenyl esters, have consistently shown that they hydrolyze more rapidly than their corresponding phenyl esters. rsc.org This effect is amplified by the presence of multiple chlorine atoms. The cumulative electron-withdrawing power of three chloro groups makes the 2,4,6-trichlorophenoxide an exceptionally good leaving group.
Both hydrolysis and transesterification reactions typically proceed through a tetrahedral intermediate. The rate-determining step for these reactions is often the formation or breakdown of this intermediate. The electronic effects of the trichlorophenyl group facilitate both steps: they promote the initial nucleophilic attack and stabilize the leaving group for the subsequent collapse of the intermediate.
Table 1: Relative Rates of Alkaline Hydrolysis for Substituted Phenyl Laurate Esters (Conceptual) This table illustrates the expected trend in reactivity based on established principles of physical organic chemistry. Actual kinetic data for this compound is not readily available in the cited literature.
| Compound | Substituents on Phenyl Ring | Expected Electronic Effect | Expected Relative Hydrolysis Rate (krel) |
|---|---|---|---|
| Phenyl Laurate | -H | Neutral (Reference) | 1 |
| 4-Chlorophenyl Laurate | -Cl (para) | Electron-Withdrawing | >> 1 |
| 2,4-Dichlorophenyl Laurate | -Cl (ortho, para) | Strongly Electron-Withdrawing | > 4-Chlorophenyl Laurate |
| This compound | -Cl (ortho, para, ortho) | Very Strongly Electron-Withdrawing | >> 2,4-Dichlorophenyl Laurate |
Correlation of Molecular Structure with Electronic and Steric Properties Relevant to Reactivity
The reactivity of this compound is a direct consequence of the interplay between the electronic and steric properties conferred by its molecular structure.
Electronic Properties: As discussed, the primary electronic feature is the strong inductive withdrawal of electron density by the three chlorine atoms. This effect is additive. The Hammett equation, which quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives, predicts a significant rate enhancement for reactions sensitive to electronic effects. researchgate.net For a reaction like alkaline ester hydrolysis, which has a positive reaction constant (ρ), electron-withdrawing substituents lead to a logarithmic increase in the rate constant. The 2,4,6-trichloro substituent pattern results in a highly electron-deficient phenyl ring, making the ester highly "activated" towards nucleophilic acyl substitution.
Steric Properties: While the electronic effects are activating, the steric effects of the two chlorine atoms in the ortho positions (C2 and C6) can have a countervailing effect. These ortho-substituents can physically impede the approach of a nucleophile (like a water molecule or an alcohol) to the carbonyl carbon. This phenomenon, known as steric hindrance, can raise the activation energy of the reaction and thus decrease the rate. researchgate.netnih.gov
The net reactivity of this compound is therefore a balance between the powerful electronic activation and potential steric inhibition. For small nucleophiles, such as the hydroxide (B78521) ion or water, the steric hindrance from the ortho-chlorine atoms may be minimal and easily overcome by the dominant electronic acceleration. However, for larger, bulkier nucleophiles, the steric effect could become more significant, leading to a reduction in reaction rate or influencing the selectivity of the reaction. rsc.org The exact balance depends on the specific reaction conditions and the nature of the attacking nucleophile.
Design Principles for Modulating Reactivity and Selectivity Through Systematic Structural Modifications
The structure-reactivity relationships observed for this compound and related compounds provide clear principles for designing esters with tailored reactivity and selectivity.
Tuning Reactivity via Electronic Effects: The reactivity of a phenyl ester can be systematically controlled by altering the number and nature of substituents on the aromatic ring. To create a more reactive ester (a better acylating agent), one would increase the number of strong electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring. Conversely, to design a more stable, less reactive ester, electron-donating groups (e.g., -CH₃, -OCH₃) could be introduced.
Controlling Selectivity via Steric Hindrance: Steric hindrance can be used as a tool to control the selectivity of a reaction. By introducing bulky substituents at the ortho positions of the phenyl ring, it is possible to create an ester that reacts preferentially with smaller nucleophiles over larger ones. For this compound, the ortho-chlorine atoms provide a moderate level of steric shielding. Replacing these with larger groups (e.g., bromo or iodo) would increase this effect, potentially enhancing selectivity.
Modulating the Leaving Group: The stability of the phenoxide leaving group is a key determinant of reactivity. The pKa of the corresponding phenol (B47542) is a good indicator of this stability. Phenols with lower pKa values (more acidic) are better leaving groups. 2,4,6-trichlorophenol (B30397) is significantly more acidic than phenol, making its conjugate base a much better leaving group. This principle allows for the rational selection of the phenolic component to achieve a desired level of ester lability.
By systematically applying these principles—adjusting electronic effects through substituent choice and position, and manipulating steric access to the reaction center—chemists can design activated esters for specific applications in synthesis, biochemistry, and materials science.
Impact of Aromatic Chlorination on Ester Cleavage and Stability
Aromatic chlorination has a direct and profound impact on the stability of the ester bond, primarily by lowering the energy barrier for its cleavage. The stability of a chemical bond is inversely related to its reactivity; a more reactive bond is considered less stable under specific reaction conditions.
The key factor is the stability of the phenoxide leaving group. The delocalization of the negative charge in the phenoxide ion is enhanced by the presence of electron-withdrawing chlorine atoms. This stabilization of the conjugate base makes the corresponding phenol more acidic and, consequently, makes the phenoxide a better, more stable leaving group.
In the context of the ester, this means that the transition state for nucleophilic attack and subsequent cleavage is lowered in energy. The molecule is "pre-disposed" to release the stable 2,4,6-trichlorophenoxide ion. Therefore, compared to phenyl laurate, the ester bond in this compound is significantly less stable in the presence of nucleophiles. This reduced stability is, in fact, its most useful chemical property, making it an effective acylating agent—a molecule designed to readily transfer its lauroyl group to other nucleophiles.
Emerging Research Paradigms and Future Perspectives for 2,4,6 Trichlorophenyl Laurate Chemistry
Integration with Biocatalysis and Enzyme Engineering for Sustainable Synthesis
The conventional chemical synthesis of esters often relies on harsh conditions and hazardous reagents. A significant future direction for 2,4,6-trichlorophenyl laurate production lies in the adoption of biocatalysis, particularly through the use of enzymes like lipases. Biocatalytic processes offer numerous advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and a reduced environmental footprint, aligning with the principles of green chemistry. nih.govacs.org
Research into the enzymatic synthesis of various laurate esters and phenolic esters has demonstrated the feasibility of this approach. nih.govtandfonline.com Lipases, such as those from Candida antarctica (CALB) and Rhizopus oryzae, are highly effective in catalyzing esterification reactions in non-aqueous solvents, often with high conversion rates. mdpi.comresearchgate.netmdpi.com The future application of this technology to this compound would involve screening various commercially available lipases or engineering novel enzymes with enhanced stability and activity towards the sterically hindered and electron-deficient 2,4,6-trichlorophenol (B30397) substrate. Deep eutectic solvents (DESs) are also emerging as green media that can enhance substrate solubility and enzyme stability in such reactions. mdpi.com The goal is to develop a robust, scalable, and sustainable manufacturing process.
Table 1: Potential Biocatalysts for Sustainable Synthesis of this compound Data extrapolated from studies on analogous laurate and phenolic esters.
| Enzyme Source | Common Name/Product | Potential Advantages for Synthesis | Documented Performance in Analogous Reactions |
| Candida antarctica | CALB / Novozym 435 | High versatility, thermal stability, and activity in organic solvents. mdpi.commdpi.com | Achieved >95% conversion for various phenolic esters. mdpi.com |
| Rhizopus oryzae | - | High regioselectivity; demonstrated high performance for isoamyl laurate synthesis. researchgate.net | Showed highest activity (96 mmol/h) for isoamyl laurate among tested lipases. researchgate.net |
| Yarrowia lipolytica | Whole-cell biocatalyst | Can be cultivated on waste feedstocks, reducing cost. mdpi.com | Catalyzed esterification of 3-phenylpropanoic acid with 95% conversion. mdpi.com |
| Pseudomonas fluorescens | - | Effective in solvent-free systems. researchgate.net | Demonstrated potential to catalyze laurate esterification. researchgate.net |
Exploration of Novel Materials Science Applications Beyond Traditional Uses
The 2,4,6-trichlorophenoxide moiety is an excellent leaving group, a chemical property that has been exploited in other molecules for advanced materials applications. This suggests significant, unexplored potential for this compound in materials science.
One promising avenue is in the field of chemiluminescence. The related compound, bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO), is a cornerstone of modern chemiluminescent systems, reacting with hydrogen peroxide to generate a high-energy intermediate that excites a fluorescent dye. sigmaaldrich.com Future research could investigate this compound as a modulator or precursor in similar "glow-stick" type reactions, where the laurate chain could be used to tune solubility in different media or to anchor the molecule to specific surfaces.
Furthermore, research has shown that 2,4,6-trichlorophenyl formate (B1220265) serves as an effective and stable carbon monoxide (CO) source in palladium-catalyzed carbonylation reactions. orgsyn.org This method has been used to synthesize functional organic molecules, including those with applications as air-stable organic field-effect transistors. orgsyn.org By extension, this compound could be designed as a dual-function molecule, where the ester bond is cleaved under specific catalytic conditions to release the laurate anion and a reactive 2,4,6-trichlorophenyl-based intermediate for use in polymerization or functional material synthesis.
Interdisciplinary Research Directions in Environmental Chemistry and Advanced Analytical Science
The environmental fate and detection of this compound represent a critical area for interdisciplinary research. Upon release into the environment, the ester is expected to hydrolyze into lauric acid, a biodegradable fatty acid, and 2,4,6-trichlorophenol (TCP), a persistent and toxic pollutant. nih.gov Therefore, understanding the environmental impact of the laurate ester is intrinsically linked to the extensive research on TCP.
Future environmental chemistry studies will likely focus on the kinetics of this hydrolysis under various environmental conditions (pH, temperature, microbial action). Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be essential for tracking the degradation pathway and identifying intermediate products. nih.gov Research into the bioremediation of the resulting TCP, using enzymes from white-rot fungi or specialized bacteria like Ralstonia eutropha JMP134, will be crucial for developing strategies to mitigate environmental contamination. nih.govnih.gov
In analytical science, the principles derived from TCPO-based chemiluminescence systems can be adapted. sigmaaldrich.com One could envision developing sensitive analytical probes based on this compound, where enzymatic cleavage of the laurate group by a specific lipase (B570770) triggers a chemiluminescent reaction, allowing for the ultrasensitive detection of that enzyme's activity.
Computational Design of New this compound Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling offer powerful tools for designing novel derivatives of this compound with precisely tailored properties, leapfrogging purely experimental trial-and-error approaches. Using techniques like Density Functional Theory (DFT), researchers can predict how modifications to the molecular structure will influence its electronic properties and, consequently, its reactivity.
Future research will likely involve in-silico screening of virtual libraries of derivatives. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring could modulate the stability of the 2,4,6-trichlorophenoxide leaving group, thereby controlling the rate of hydrolysis or reaction in catalytic cycles. Similarly, modifying the length or saturation of the fatty acid chain could alter the molecule's physical properties, such as its melting point, solubility, and self-assembly characteristics, which is crucial for materials science applications. This computational-first approach can prioritize the most promising candidates for laboratory synthesis, saving significant time and resources.
Table 2: Computationally Guided Design Concepts for Future Derivatives
| Hypothetical Derivative | Intended Modification | Predicted Effect on Reactivity/Properties | Potential Application |
| 2,4,6-Trichloro-3-nitrophenyl laurate | Addition of a nitro group (electron-withdrawing) | Increases the stability of the phenoxide anion, making it a better leaving group. | Faster-reacting chemiluminescent agents or catalytic precursors. |
| 2,4,6-Trichloro-3-methoxyphenyl laurate | Addition of a methoxy (B1213986) group (electron-donating) | Decreases the stability of the phenoxide anion, slowing the rate of ester cleavage. | More stable intermediates for controlled-release applications. |
| 2,4,6-Trichlorophenyl acrylate (B77674) | Replacement of laurate with an acrylate group | Introduces a polymerizable functional group. | Development of novel functional polymers and cross-linked materials. |
| 2,4,6-Trichlorophenyl 12-azidolaurate | Functionalization of the laurate chain with an azide | Allows for "click chemistry" conjugation to other molecules or surfaces. | Surface modification, bioconjugation, and targeted delivery systems. |
Advanced Mechanistic Investigations Using State-of-the-Art Experimental and Theoretical Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing applications and discovering new ones. For this compound, this involves probing the precise pathways of its formation and degradation. The mechanisms governing its potential applications in chemiluminescence or catalysis are ripe for investigation using state-of-the-art techniques.
Advanced experimental methods like stopped-flow kinetics, isotopic labeling studies, and femtosecond transient absorption spectroscopy could be employed to observe short-lived reaction intermediates in real-time. For example, in a potential chemiluminescent reaction, these techniques could help elucidate the structure and lifetime of the key high-energy intermediates that precede light emission.
These experimental approaches can be powerfully combined with high-level computational modeling. Theoretical calculations can map out entire potential energy surfaces for proposed reactions, identifying transition states and predicting kinetic barriers. This synergy between theory and experiment will be essential for confirming, for instance, the exact role of the 2,4,6-trichlorophenoxide group in stabilizing intermediates or transition states, providing a detailed, molecular-level picture of its chemical behavior and unlocking its full potential in future chemical technologies.
Q & A
Q. What strategies mitigate matrix interference when quantifying this compound in environmental samples?
- Methodological Answer : Apply solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples. Use matrix-matched calibration curves to correct for ion suppression/enhancement in LC-MS. For soil samples, perform Soxhlet extraction with acetone/hexane (1:1) and clean-up with Florisil columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
